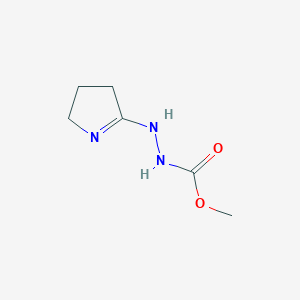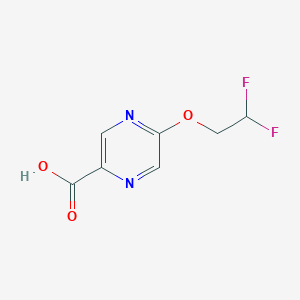
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O3 and a molecular weight of 204.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is 1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Film-Forming Property
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid's derivatives have been explored for their film-forming properties. For instance, a study synthesized 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, a related compound, and investigated its potential in film formation (Zhao Xiu-tai, 1992).
Crystal Structure Analysis
The crystalline properties of pyrazine derivatives, including pyrazine-2-carboxylic acid, have been a subject of study. One research examined a monoclinic polymorph of pyrazinic acid, a closely related compound, to understand its molecular arrangement and hydrogen bonding patterns (Xuefang Shi, Li Wu, Zhi-Yong Xing, 2006).
Photo-/Electro-Catalytic Properties
Research has been conducted on pyrazine-2-carboxylic acid derivatives for their potential in photo- and electro-catalysis. A study involving a polyoxometalate metal-organic framework (POMOF) used pyrazine-2-carboxylic acid as a ligand, demonstrating its utility in catalytic processes (Ling-yu Fan et al., 2017).
Supramolecular Synthon Analysis
Another study analyzed pyrazinecarboxylic acids for their role in forming supramolecular synthons, crucial for crystal engineering strategies. It revealed the recurring patterns and molecular interactions in these compounds (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Biotechnological Applications
A biotechnological application involved the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., highlighting the compound's potential in synthesizing antituberculous agents (M. Wieser, K. Heinzmann, A. Kiener, 1997).
Nano Organo Solid Acids Development
In a novel application, derivatives of pyrazine-2-carboxylic acid were utilized in the design of nano organo solid acids with urea moiety, showing potential in green chemistry and catalysis (M. Zolfigol et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZKVWVDFJTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


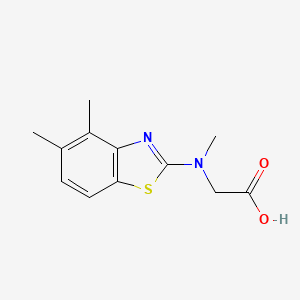
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
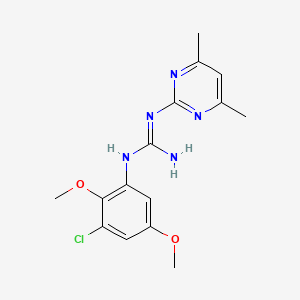

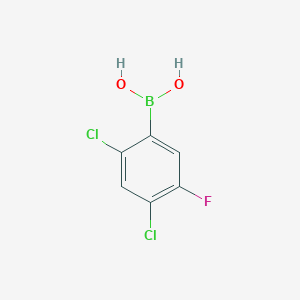
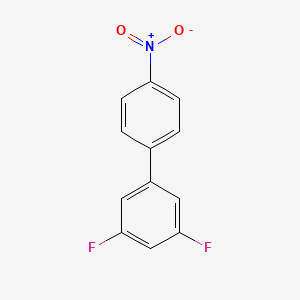
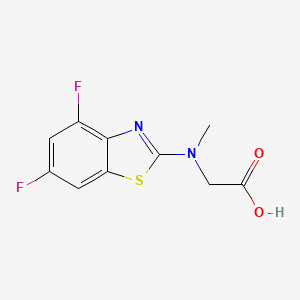
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
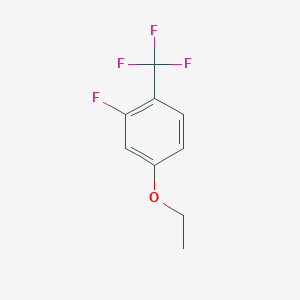
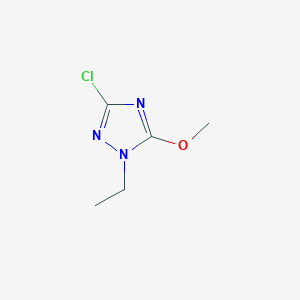

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
